Sculponeatin K

描述

Synthesis Analysis

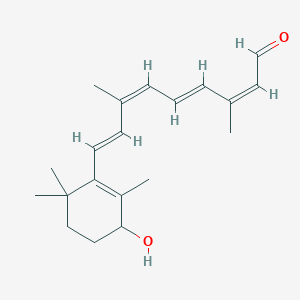

The synthesis of compounds similar to sculponeatin K, specifically sculponeatin N, involves complex chemical processes. For instance, the total synthesis of (±)-sculponeatin N highlights a regio- and stereoselective aldol reaction to form a lactone, an intramolecular Diels-Alder reaction for B and C rings formation, and a radical cyclization to forge the D ring (Pan et al., 2014). Another synthesis approach for sculponeatin N utilized diastereoselective Nazarov and ring-closing metathesis reactions, showcasing the versatility in synthesizing such complex molecules (Moritz et al., 2014).

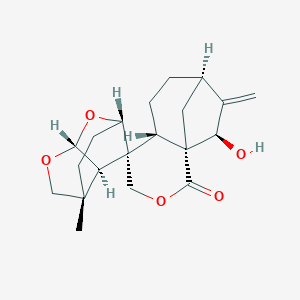

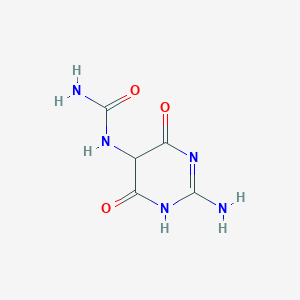

Molecular Structure Analysis

The structure of sculponeatins, including K, has been elucidated using spectral properties and X-ray crystallographic analysis. This detailed analysis has allowed for a clear understanding of their complex molecular framework, which is crucial for studying their bioactivity and synthesizing analogs (Jiang et al., 2010).

Chemical Reactions and Properties

Research on sculponeatin K and related compounds involves exploring their chemical behavior and reactions. While specific reactions involving sculponeatin K are not detailed in the available literature, studies on similar compounds indicate a range of chemical transformations that these molecules can undergo, contributing to their biological activity and potential pharmacological applications.

Physical Properties Analysis

The physical properties of sculponeatin K, such as solubility, melting point, and crystal structure, are essential for understanding its chemical nature and for the development of derivatives with enhanced biological activities. These properties are typically determined through experimental studies focusing on the compound's isolation and characterization.

Chemical Properties Analysis

The chemical properties of sculponeatin K, including reactivity, stability, and functional group interactions, play a significant role in its biological effects. The compound's cytotoxicity against tumor cells, for example, is directly related to its chemical structure and the presence of specific functional groups that interact with biological targets (Jiang et al., 2010).

科学研究应用

抗氧化性质:Sculponeatin K表现出显著的抗氧化作用,有效清除氧自由基和羟自由基。这种抗氧化效应还在减少由自由基诱导的线粒体脂质过氧化中显现 (Xia, 2002); (Shi, 1999)。

对肿瘤细胞的细胞毒活性:多项研究表明Sculponeatin K对人类肿瘤细胞系如K562和HepG2表现出显著的细胞毒活性。已经显示其在LPS刺激的RAW264.7细胞中抑制NO产生,表明其在癌症治疗中的潜力 (Jiang et al., 2014); (Wang et al., 2009); (Li等,2010)。

抑制DNA聚合酶活性:从海洋源真菌中分离出的与Sculponeatin K类似的化合物显示出针对真核DNA聚合酶的明显抑制谱。这表明在开发新的抗癌药物方面具有潜在应用 (Perpelescu et al., 2002)。

合成和结构分析:研究还集中在Sculponeatin K及其衍生物的全合成上,突出其复杂结构和进一步药物化学探索的潜力 (Moritz et al., 2014); (Pan等,2014); (Li等,2020)。

属性

IUPAC Name |

(1S,1'S,4'R,5S,6S,7'R,8'R,9R,11R)-11-hydroxy-4'-methyl-10-methylidenespiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,9'-6,10-dioxatricyclo[5.2.1.04,8]decane]-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-11-3-4-12-19(7-11,15(10)21)17(22)24-9-20(12)13-5-6-18(2)8-23-16(25-13)14(18)20/h11-16,21H,1,3-9H2,2H3/t11-,12-,13+,14-,15-,16-,18+,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNIKODHXEGJBEP-JIHJFMGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C4(C1C(O3)OC2)COC(=O)C56C4CCC(C5)C(=C)C6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3[C@@]4([C@@H]1[C@@H](O3)OC2)COC(=O)[C@]56[C@H]4CC[C@H](C5)C(=C)[C@H]6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sculponeatin K | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

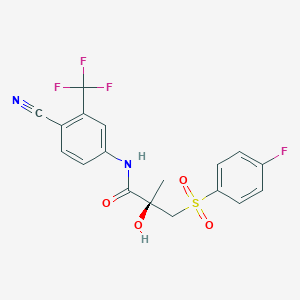

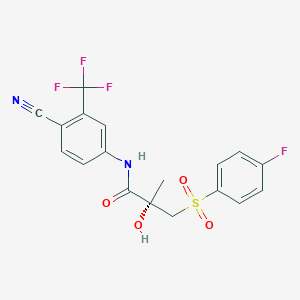

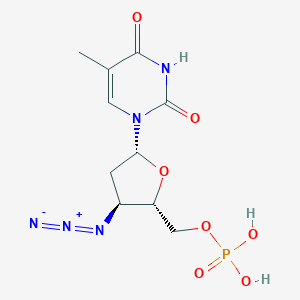

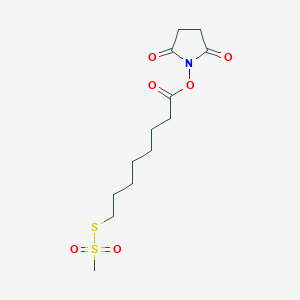

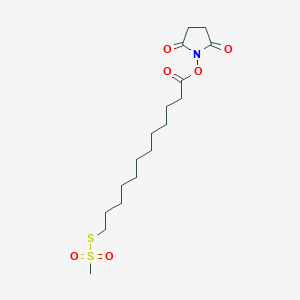

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B15974.png)